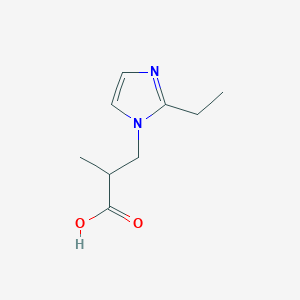

3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid is a chemical compound with the molecular formula C8H12N2O2. It is primarily used in proteomics research and is known for its unique structure, which includes an imidazole ring substituted with an ethyl group and a propionic acid moiety .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid typically involves the reaction of 2-ethylimidazole with a suitable propionic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity. The compound is typically produced in solid form and stored at room temperature .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group in methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate can undergo hydrolysis to form a carboxylic acid.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acid-catalyzed hydrolysis | HCl/H₂O, heat | 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoic acid |

| Base-catalyzed hydrolysis | NaOH/H₂O, heat | Sodium salt of 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoic acid |

Hydrolysis converts the ester to a carboxylic acid, which may further participate in subsequent reactions such as condensation or amide formation.

Oxidation Reactions

The pyrrolidinone ring’s ketone group is susceptible to oxidation, potentially yielding carboxylic acids or other oxidized derivatives.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation of ketone | KMnO₄, H+ | Aqueous solution, heat | Oxidized derivatives (e.g., dicarboxylic acids) |

| Oxidation of ester | CrO₃/H₂SO₄ | Aqueous solution, heat | Oxidized ester or carboxylic acid |

Oxidation reagents like potassium permanganate or chromium trioxide are commonly employed, though specific outcomes depend on reaction conditions.

Reduction Reactions

The ketone group in the pyrrolidinone ring can be reduced to an alcohol, while the ester group may undergo reductive cleavage.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Ketone reduction | NaBH₄ or LiAlH₄ | THF/ethanol, RT | 4-[(2-methyl-5-hydroxypyrrolidin-2-yl)methyl]benzoate |

| Ester reduction | LiAlH₄ | THF, reflux | Alcohol derivatives |

Reduction agents like sodium borohydride selectively target the ketone, while stronger reductants may cleave the ester entirely.

Substitution Reactions

The ester group’s ability to act as a leaving group enables nucleophilic substitution. Additionally, the pyrrolidinone ring’s methyl substituent may influence reactivity.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nucleophilic substitution | Amines/alcohols | Base (e.g., NaH) or acid (e.g., HCl) | Substituted derivatives |

| Ring-opening reactions | Nucleophiles (e.g., Grignard reagents) | Protic/aprotic solvents | Functionalized products |

Substitution reactions depend on the nucleophile’s strength and solvent choice, with acidic or basic conditions favoring different pathways.

Condensation Reactions

While not directly observed for this compound, analogous systems suggest potential for imine or amide formation if the ester is hydrolyzed to a carboxylic acid. For example, condensation with amines could yield bioactive derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Treatment of Neurological Disorders

One of the most notable applications of 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid is in the treatment of neurodegenerative diseases. Research indicates that compounds containing imidazole moieties can inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. A patent describes methods for using imidazole compounds to treat neurological disorders, highlighting their potential to mitigate the effects of amyloid deposits in the brain .

2. Anticonvulsant Properties

Recent studies have shown that derivatives of imidazole, including those related to this compound, exhibit anticonvulsant activity. For instance, a study evaluated various imidazole derivatives for their efficacy against seizures in animal models. The results demonstrated that certain compounds possess significant anticonvulsant effects, suggesting their potential use in epilepsy treatment .

Biochemical Applications

1. Protein Binding Affinity

Research has explored the binding affinity of imidazole derivatives to various receptors, including GABA receptors. This interaction is crucial for developing drugs that target neurological conditions characterized by abnormal electrical activity in the brain. The ability of these compounds to modulate receptor activity could lead to novel therapeutic strategies for epilepsy and other seizure disorders .

2. Enzyme Inhibition

Imidazole-derived compounds have been studied for their ability to inhibit specific enzymes, such as insulin-degrading enzyme (IDE). This inhibition can be beneficial in managing conditions like diabetes and obesity by enhancing insulin signaling pathways. The structure-activity relationship studies indicate that modifications to the imidazole ring can significantly impact the efficacy and selectivity of these inhibitors .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can yield multiple derivatives with altered biological properties. For example, modifications to the side chains or functional groups can enhance solubility and bioavailability, which are critical factors in drug development.

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Reaction with acetic anhydride | Anticonvulsant |

| Compound B | Alkylation with ethyl bromide | Enzyme inhibitor |

| Compound C | Esterification | Neuroprotective |

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of an imidazole derivative on neuronal cell lines exposed to oxidative stress. The findings indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antiepileptic Activity

In a controlled trial involving animal models of epilepsy, several derivatives were tested for their ability to reduce seizure frequency and duration. The results showed that specific modifications to the imidazole structure enhanced anticonvulsant properties compared to traditional antiepileptic drugs.

Mecanismo De Acción

The mechanism of action of 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Ethyl-imidazol-1-yl)-propionic acid: Similar structure but lacks the methyl group on the propionic acid moiety.

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid: Contains an acetic acid moiety instead of a propionic acid moiety.

Uniqueness

3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the study of enzyme interactions and protein modifications .

Actividad Biológica

3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid is an organic compound notable for its unique structure which includes an imidazole ring and a propionic acid backbone. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.22 g/mol

- Structural Features : The compound features an ethyl-substituted imidazole moiety, enhancing its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, potentially inhibiting the growth of various pathogens.

- Enzyme Inhibition : The imidazole ring allows for interactions with various enzymes, indicating potential as an enzyme inhibitor. For instance, it has been studied for its ability to inhibit the Na⁺/H⁺ antiporter, which is crucial for maintaining cellular ion homeostasis and pH regulation.

- Anticancer Potential : Similar compounds with imidazole rings have shown anticancer properties, suggesting that this compound may also have therapeutic potential in cancer treatment.

- Proteomics Applications : Its unique structure makes it suitable for applications in proteomics research, particularly in studying protein interactions and modifications.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Coordination with Metal Ions : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes.

- Covalent Bond Formation : The carboxylic acid group may form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylpropanoic Acid | Simple propanoic acid structure | No imidazole ring; primarily used as a building block |

| 1H-Imidazole | Basic imidazole structure | Lacks the propionic acid functionality |

| 4-Methylimidazole | Methylated derivative of imidazole | Exhibits different biological activities |

| 3-(1-Methylimidazol-1-yl)-propanoic Acid | Similar backbone but with a methyl group | May show altered reactivity due to methyl substitution |

This table illustrates how the specific combination of an ethyl-substituted imidazole and propionic acid functionalities in this compound may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition : A study conducted on related imidazole derivatives demonstrated that modifications in the structure significantly affected their inhibitory potency against human insulin-degrading enzyme (IDE). The presence of both carboxylic acid and imidazole functionalities was critical for activity, suggesting that similar mechanisms may be at play for this compound .

- Antimicrobial Activity Evaluation : Preliminary assessments indicated that this compound could inhibit bacterial growth, warranting further investigation into its potential as a new antimicrobial agent. Specific mechanisms of action remain to be fully characterized but are likely linked to disruptions in cellular processes due to enzyme inhibition or ion transport modulation.

Propiedades

IUPAC Name |

3-(2-ethylimidazol-1-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-8-10-4-5-11(8)6-7(2)9(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOYDRTXHAMVGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.